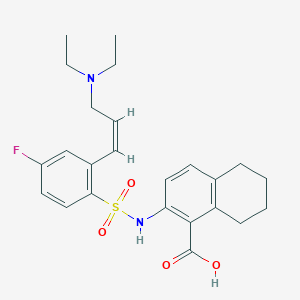
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Fluorophenyl Intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the sulfonamide group.
Synthesis of the Diethylamino Prop-1-en-1-yl Intermediate: This step involves the reaction of diethylamine with a suitable alkene precursor.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the diethylamino prop-1-en-1-yl intermediate under specific conditions to form the desired product.
Cyclization and Carboxylation: The final steps involve cyclization to form the tetrahydronaphthalene ring and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can participate in hydrogen bonding with target proteins.
類似化合物との比較
Similar Compounds
Thiopropamine: A stimulant drug with a similar structural motif but different pharmacological properties.
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups and applications.
Uniqueness
What sets (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid apart is its combination of a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety
特性
分子式 |
C24H29FN2O4S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H29FN2O4S/c1-3-27(4-2)15-7-9-18-16-19(25)12-14-22(18)32(30,31)26-21-13-11-17-8-5-6-10-20(17)23(21)24(28)29/h7,9,11-14,16,26H,3-6,8,10,15H2,1-2H3,(H,28,29)/b9-7- |
InChIキー |
XMMAHWVNSWYROH-CLFYSBASSA-N |
異性体SMILES |
CCN(CC)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
正規SMILES |
CCN(CC)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


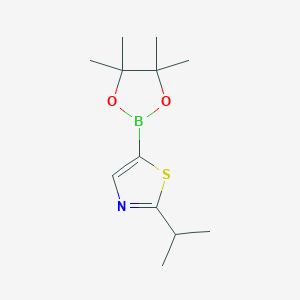

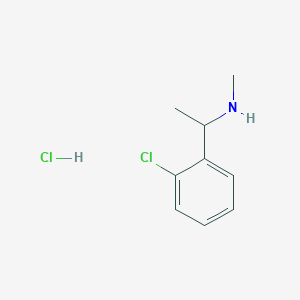
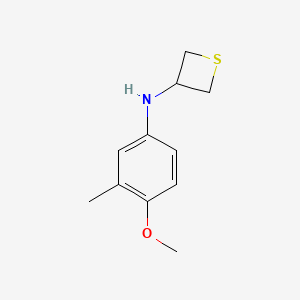
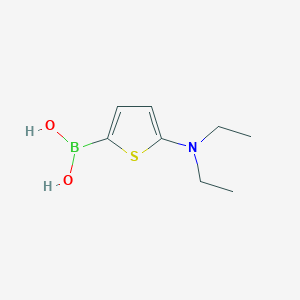
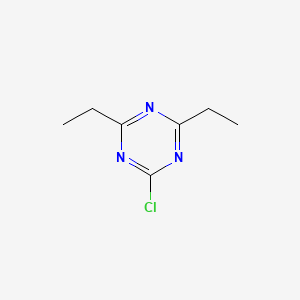
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
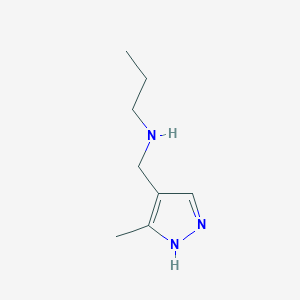
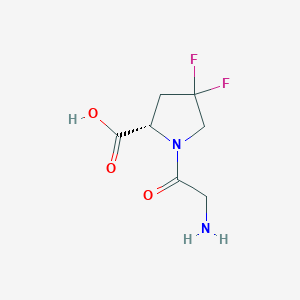


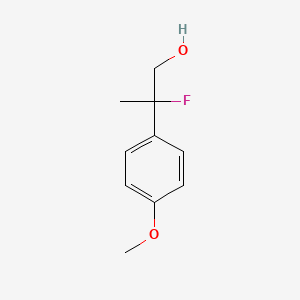
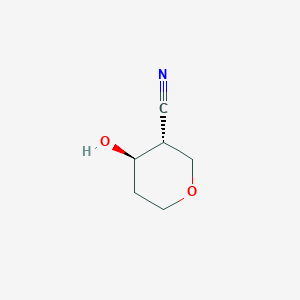
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
